2-Butoxy-3-methyl-5-nitropyridine
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Overview
Description
2-Butoxy-3-methyl-5-nitropyridine is an organic compound with the molecular formula C10H14N2O3 It is a derivative of pyridine, characterized by the presence of butoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3-methyl-5-nitropyridine typically involves the nitration of 2-butoxy-3-methylpyridine. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3-methyl-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to 2-butoxy-3-methyl-5-aminopyridine.
Reduction: Formation of 2-butoxy-3-methyl-5-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-3-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Butoxy-3-methyl-5-nitropyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Butoxy-3-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Methyl-5-nitropyridine: Lacks the butoxy group, which may affect its solubility and reactivity.
2-Butoxy-5-nitropyridine: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness
2-Butoxy-3-methyl-5-nitropyridine is unique due to the combination of butoxy, methyl, and nitro groups on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-butoxy-3-methyl-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-5-15-10-8(2)6-9(7-11-10)12(13)14/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPLQKXXEIGKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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